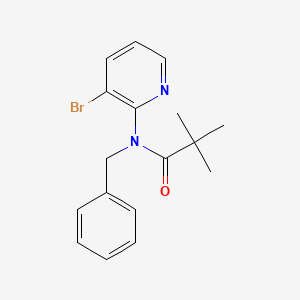

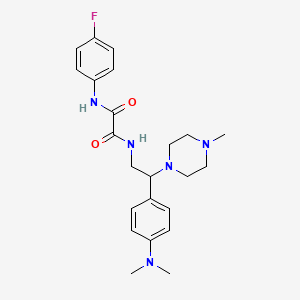

![molecular formula C22H23NO6 B2947112 propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 847366-06-7](/img/structure/B2947112.png)

propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Reaction Mechanisms and Synthesis

Synthesis of Cyclic Phosphonic Analogues : The reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines led to the formation of a novel class of cyclic phosphonic analogues of chromone. This showcases the compound's utility in synthetic chemistry (Budzisz Elż & Pastuszko Slawomir, 1999).

Cyclization of Aryl Acetonitriles : A study on the cyclization of (N,N-dimethylamino)[2-(prop-2-yn-1-yloxy)aryl]acetonitriles under phase-transfer conditions demonstrates the compound's potential in organic synthesis and the formation of various chromene derivatives (T. Zdrojewski, Joanna Musielak, & A. Jończyk, 2009).

Herbicidal Ingredient Synthesis : The synthesis of herbicidal ZJ0273, involving propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate, highlights its application in agricultural chemistry. This includes the creation of mono-labeled and dual-labeled analogues for use as radiotracers in environmental and biological studies (Zheng-Min Yang, Q. Ye, & Long Lu, 2008).

Iron-Catalyzed Benzylation : The benzylation of 4-hydroxycoumarin, a related compound, leads to pharmaceutically interesting derivatives. This process emphasizes the role of these compounds in medicinal chemistry and drug development (Jette Kischel et al., 2007).

Application in Material Science and Chemistry

Corrosion Inhibition : Benzothiazole derivatives, closely related to the compound , have been synthesized and studied for their corrosion inhibiting effect against steel in acidic environments. This illustrates the potential application of these compounds in materials science, particularly in corrosion prevention (Zhiyong Hu et al., 2016).

Environmental Behavior and Fate : A study on the transformation of a herbicide similar to propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate in aerobic soils provides insights into the environmental behavior and fate of such compounds. Understanding these aspects is crucial for assessing the environmental impact of chemicals used in agriculture (W. Haiyan et al., 2010).

Eco-Friendly Cosmetic Ingredient Synthesis : The synthesis of aromatic esters, including derivatives of 4-(dimethylamino)benzoate, under eco-friendly methodologies, highlights the compound's relevance in the cosmetics industry. These processes aim to improve and simplify synthesis in a Green Chemistry context (C. Villa et al., 2005).

Fluorescent Material Applications : A study on a DBU-mediated cascade strategy involving propargylamines and dimethyl 3-oxoglutarate for constructing functionalized benzo[c]chromen-6-ones suggests potential applications in fluorescent material development (Jiahui Duan et al., 2021).

Propiedades

IUPAC Name |

propyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-4-11-27-22(26)14-5-7-15(8-6-14)29-19-13-28-21-16(20(19)25)9-10-18(24)17(21)12-23(2)3/h5-10,13,24H,4,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCFSVULVVMKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2947033.png)

![7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2947040.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2947048.png)

![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide](/img/structure/B2947049.png)

![N-(3,4-diethoxybenzyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2947052.png)